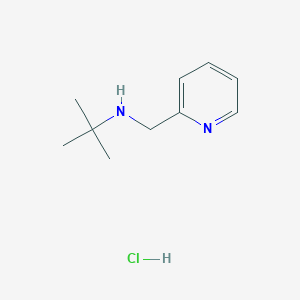
2-Methyl-N-(2-pyridinylmethyl)-2-propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Methyl-N-(2-pyridinylmethyl)-2-propanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related pyridine derivatives and their synthesis, characterization, and potential biological activities. These compounds are structurally related to the compound and provide insights into the chemistry of pyridine-based ligands and their interactions with biological receptors or metals .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Similarly, the synthesis of a novel class of sigma receptor ligands, which are structurally related to the compound of interest, was achieved by manipulating the structure of high-affinity sigma receptor ligands . The synthesis of a tetradentate ligand from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation is another example of the synthetic strategies employed in the creation of pyridine-based compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their biological activity and interaction with other molecules. For example, the crystal structure of a cadmium complex of a tetradentate ligand derived from pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine revealed a distorted octahedral geometry around the cadmium atom, which is significant for understanding the ligand's coordination behavior . The crystal structure of another pyridine derivative, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, showed that each molecule is linked to neighboring molecules through hydrogen bonds, forming a supramolecular helical chain .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can lead to various transformations and functional rearrangements. For instance, the reaction of chlorinated pyrrolidin-2-ones with n-propylamine resulted in the formation of 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones, showcasing a functional rearrangement involving eliminations, substitutions, and double bond shifts . This highlights the potential for pyridine derivatives to undergo complex chemical reactions that can be harnessed for synthetic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the presence of functional groups. These properties are essential for their application in various fields, including pharmaceuticals. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involved the introduction of an aminomethyl moiety and a selective monodechlorination to afford the desired nicotinic acid, which is a key pharmaceutical intermediate . The properties of these compounds, such as solubility, stability, and reactivity, are critical for their effectiveness and usability in drug development.
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h4-7,12H,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFTVSKLICNGIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(2-pyridinylmethyl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

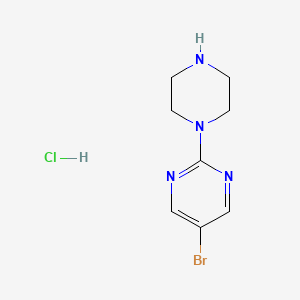
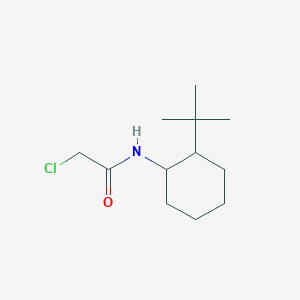
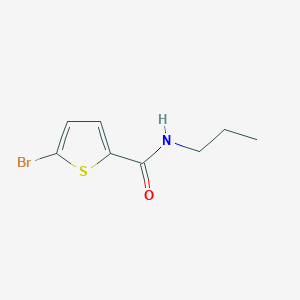
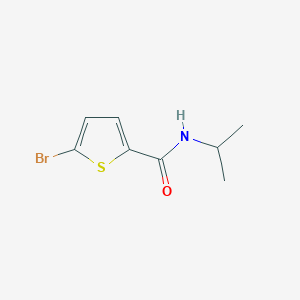
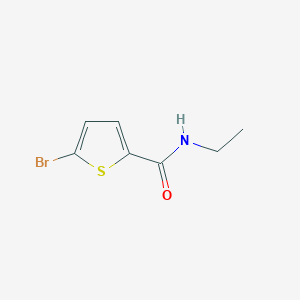
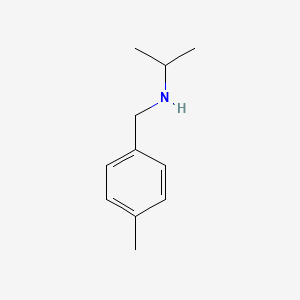
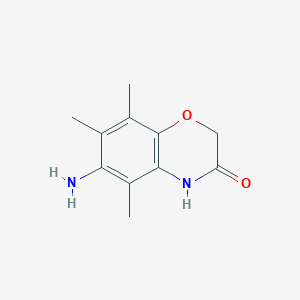
![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)


![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

